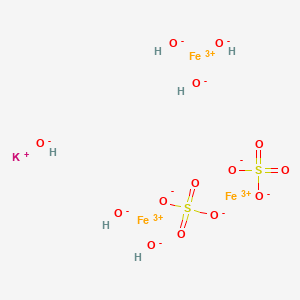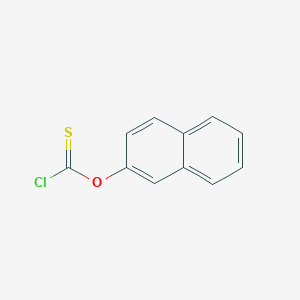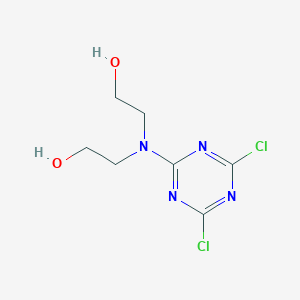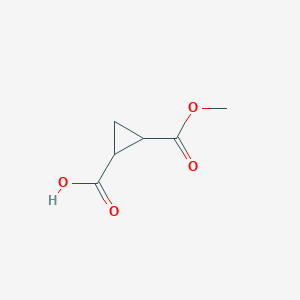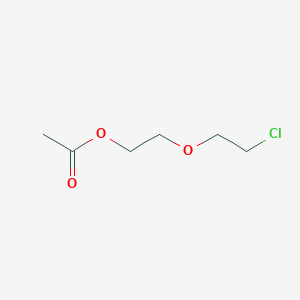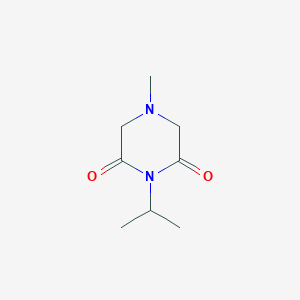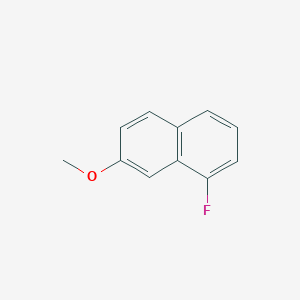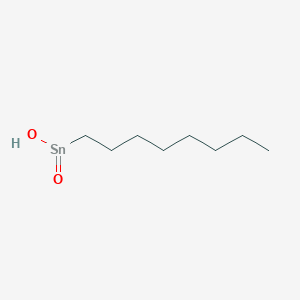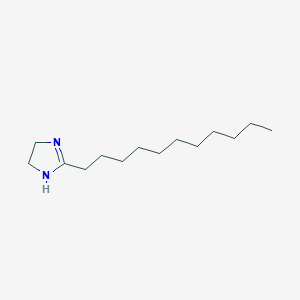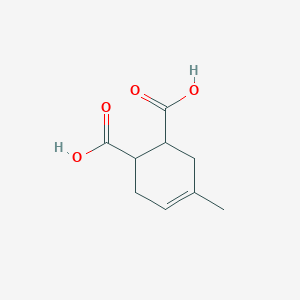
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Descripción general
Descripción
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a chemical compound with the CAS Number: 13468-88-7 . It has a molecular weight of 184.19 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
Optically active cis-4-methylcyclohex-4-ene-1,2-dicarboximides were prepared by Diels–Alder reaction using optically active hosts and enantioselective Diels–Alder reactions in inclusion crystals in a water suspension medium . Another synthesis method involves a Diels-alder synthesis of CYCLOHEX-4-ENE-1,2-CIS-DICARBOXYLIC ANHYDRIDE from Butadiene Sulfone and Maleic Anhydride .Molecular Structure Analysis
The IUPAC name for this compound is 4-methyl-4-cyclohexene-1,2-dicarboxylic acid . The InChI code for this compound is 1S/C9H12O4/c1-5-2-3-6 (8 (10)11)7 (4-5)9 (12)13/h2,6-7H,3-4H2,1H3, (H,10,11) (H,12,13) .Chemical Reactions Analysis
In the presence of aluminum chloride, cyclohexene-1,2-dicarboxylic acid forms a complex which then interacts with benzene .Physical And Chemical Properties Analysis
The compound has a melting point of 205-207°C . It has a density of 1.3±0.1 g/cm³ , a boiling point of 392.8±42.0 °C at 760 mmHg , and a vapour pressure of 0.0±1.9 mmHg at 25°C . The compound’s molar refractivity is 44.2±0.3 cm³ .Aplicaciones Científicas De Investigación
Quantum Chemical Study
The Friedel–Crafts alkylation of benzene with 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid has been studied using quantum chemical methods . Parameters of the starting compounds, products, and transition compounds were calculated using density functional theory (DFT) and ab initio Hartree–Fock (HF) methods .
Synthesis of Pharmaceuticals
Compounds containing a phenylcyclohexyl moiety, which can be synthesized from 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, have been studied as potential modulators for the treatment of various diseases . These include Pendred’s syndrome, Crohn’s disease, Lowe’s syndrome, Dent’s disease, Gitelman’s syndrome, nephrolithiasis, and others .
Treatment of Neurological Disorders
Compounds with a phenylcyclohexyl moiety in the side chain of 3-benzazipin-1-ol, which can be synthesized from 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, have been found to have a high affinity for the GluN2B receptor . These compounds could potentially be used to treat neurological disorders such as Alzheimer’s and Parkinson’s diseases .
Synthesis of Chiral Monoesters
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid has been used in the synthesis of chiral monoesters . These compounds have potential applications in various areas of chemistry and materials science .
Optical Resolution
Optically pure enantiomers of 4-Methylcyclohex-4-ene-1,2-dicarboxylic anhydrides and 4-Methylcyclohex-4-ene-1,2-dicarboximides have been obtained through optical resolution . This process involves enantioselective inclusion complexation with optically active host compounds derived from tartaric acid .
Material Science
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid is used in the synthesis of 3-oxabicyclo[4.3.0]non-7-en-2-ones . These compounds have potential applications in material science .
Safety and Hazards
Propiedades
IUPAC Name |
4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPUIHVHPSUCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294588 | |
| Record name | 4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |
CAS RN |
13468-88-7 | |
| Record name | 13468-88-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylcyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



